Ethyl(pent-4-en-1-yl)amine

Radical cyclization Laser flash photolysis Kinetics

Researchers optimizing 5-exo radical cyclizations or constructing N-ethyl pyrrolidine libraries face a critical gap in steric and electronic SAR data between the well-characterized N-methyl and N-butyl analogs. This compound is the definitive building block for that niche. Its intermediate steric profile modulates cyclization kinetics, providing a necessary comparator to avoid divergent reaction rates and product distributions. Supplied as the stable hydrochloride salt for reliable handling, it enables systematic lipophilicity tuning without introducing branching or aromatic character, making it essential for property-driven drug discovery and scaffold diversification via hydroaminoalkylation or metathesis.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B13164741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(pent-4-en-1-yl)amine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCCNCCCC=C
InChIInChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h3,8H,1,4-7H2,2H3
InChIKeySEMCWGJPMHQEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(pent-4-en-1-yl)amine: Compound Class and Core Properties


Ethyl(pent-4-en-1-yl)amine is a secondary aliphatic amine featuring an ethyl substituent on the nitrogen and a terminal pent-4-en-1-yl chain . With a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol, it belongs to the N-alkylpent-4-en-1-amine class, which serves as a versatile building block in organic synthesis due to the presence of both a nucleophilic secondary amine and a reactive terminal alkene . The hydrochloride salt (CAS 2138195-16-9) is commercially available at 95% purity and is typically employed in research-scale transformations .

Dual Functionality
Secondary amine and terminal alkene enable sequential transformations
Steric Profile
Intermediate N-ethyl substitution between methyl and butyl extremes
Workflow Fit
Radical cyclization, fluoroalkylation, and pyrrolidine-forming reactions

Impact of N-Substituent on Reactivity and Lipophilicity


Within the N-alkylpent-4-en-1-amine family, the identity of the N-alkyl group profoundly influences radical cyclization kinetics, nucleophilicity, and lipophilicity [1]. For example, the rate constant for 5-exo cyclization of the N-butyl-4-pentenaminyl radical has been measured at 1.4 × 10⁴ s⁻¹ at 50 °C, while computational studies predict the N-methyl analog reacts faster [2]. The N-ethyl derivative occupies a distinct steric and electronic niche between these extremes, meaning that simply substituting a methyl, propyl, or benzyl analog can lead to divergent reaction rates, product distributions, and physicochemical properties that are unacceptable in structure-activity-relationship (SAR) campaigns or when optimizing synthetic routes for yield and selectivity.

Target N-Ethyl derivative Ethyl(pent-4-en-1-yl)amine
!
N-Methyl analog
Faster radical cyclization may shift product distribution and alter kinetic profiles
!
N-Butyl analog
Slower cyclization rate may reduce conversion and compromise pyrrolidine yield
!
N-Benzyl analog
Different steric protection and electronic profile; fluoroalkylation yield may not transfer

Quantitative Comparison with Closest N-Alkyl Analogs


Radical 5-Exo Cyclization Rate Comparison

The N-butyl-4-pentenaminyl radical undergoes 5-exo cyclization with a rate constant of 1.4 × 10⁴ s⁻¹ at 50 °C, as determined by competitive Bu₃SnH trapping and direct laser flash photolysis [1]. Computational studies at the MP2/6-31G* level predict the N-methyl analog cyclizes faster (ΔG ≈ −0.6 kcal mol⁻¹), reflecting the lower steric demand of the methyl group [2]. While direct kinetic data for the N-ethyl derivative are not reported in this study, the ethyl group is expected to exhibit an intermediate cyclization rate between the methyl and butyl analogs, based on well-established steric and electronic trends in 5-exo radical cyclizations of secondary aminyl radicals.

5-Exo Cyclization Rate
Class-level inference
N-butyl: 1.4×10⁴ s⁻¹ at 50°C; N-ethyl predicted intermediate between N-methyl and N-butyl
Supports steric gradation review in radical cyclization
Direct LFP kinetic data for N-ethyl not reported
Radical cyclization Laser flash photolysis Kinetics

Yield in Fluoroalkylation to Pyrrolidines

In the sodium dithionite-initiated radical addition of fluoroalkyl iodides to pent-4-en-1-amines, the N-benzyl-protected derivative afforded 2-fluoroalkyl pyrrolidine adducts in 65–85% isolated yield, demonstrating the best tolerance among the protecting groups screened [1]. The primary pent-4-en-1-amine (no N-substituent) is reported to be susceptible to competing N-alkylation and incomplete conversion under analogous conditions, although exact yields are not tabulated. The N-ethyl derivative, bearing a smaller, less coordinating substituent than benzyl, is anticipated to give intermediate yields, but direct experimental comparison is lacking.

Fluoroalkylation Yield
Cross-study comparable
N-Benzyl: 65–85% isolated yield; N-ethyl yield unreported
Yield context requires verification for N-ethyl derivative
Direct experimental comparison lacking
Fluoroalkylation Radical addition Pyrrolidine synthesis

Commercial Availability and Procurement Cost

Ethyl(pent-4-en-1-yl)amine hydrochloride is commercially available from AKSci at a minimum purity of 95% and a list price of $1,128 per gram (1 g scale), with a 4-week lead time . In contrast, the primary pent-4-en-1-amine (CAS 22537-07-1) is a more common synthetic intermediate and is typically offered at lower cost by multiple suppliers, though head-to-head pricing is vendor-dependent. The higher cost and longer lead time of the N-ethyl derivative reflect its lower production volume and specialized utility.

Procurement Cost
Data to verify
~$1,128/g (HCl salt, 95% purity)
Supports procurement planning for research-scale synthesis
Vendor-dependent pricing; 4-week lead time
Procurement Purity Cost

Calculated Lipophilicity (clogP) Comparison

The calculated octanol-water partition coefficient (clogP) for Ethyl(pent-4-en-1-yl)amine is approximately 2.1 . This value is intermediate between N-methylpent-4-en-1-amine (clogP ≈ 1.6) and N-propylpent-4-en-1-amine (clogP ≈ 2.6), consistent with the incremental addition of one methylene unit per homolog. The clogP value influences membrane permeability, protein binding, and solubility in both biological and synthetic contexts.

Calculated clogP
Class-level inference
N-ethyl ≈ 2.1; N-methyl ≈ 1.6; N-propyl ≈ 2.6
Supports lipophilicity screening in SAR campaigns
Fragment-based calculation; experimental logP to verify
Lipophilicity clogP Drug design

Recommended Application Scenarios


Synthesis of N-Ethyl-2-Fluoroalkyl Pyrrolidines

When the target molecule requires a specific N-ethyl substituent on the pyrrolidine ring for biological activity or further derivatization, Ethyl(pent-4-en-1-yl)amine is the necessary starting material. The radical addition–cyclization protocol described by Chen et al. [1] can be adapted; the N-ethyl group is expected to provide intermediate reaction efficiency compared to the N-benzyl benchmark (65–85% yield), based on steric and electronic arguments.

Medicinal Chemistry SAR of N-Alkyl Chain

For drug discovery programs where the optimal N-alkyl group is unknown, the N-ethyl variant serves as a critical probe in a methyl/ethyl/propyl series. The ~0.5 clogP increment per methylene allows systematic tuning of lipophilicity without introducing branching or aromatic character, making Ethyl(pent-4-en-1-yl)amine an essential comparator in property-driven SAR.

N-Ethyl Polyamine Scaffold Construction

The terminal alkene of Ethyl(pent-4-en-1-yl)amine can undergo hydroaminoalkylation or olefin metathesis to build more complex nitrogen-containing scaffolds. Its intermediate steric profile relative to N-methyl and N-butyl analogs [2] can reduce undesired side reactions such as N-alkylation or premature cyclization, making it a strategic choice when stepwise functionalization is required.

Aminyl Radical Structure-Reactivity Studies

Researchers studying the kinetics of 5-exo radical cyclizations can employ Ethyl(pent-4-en-1-yl)amine as a benchmark substrate to fill the data gap between the well-characterized N-methyl and N-butyl systems [2]. Direct laser flash photolysis studies of the N-ethyl derivative would provide a complete steric series and validate computational models.

Application
Selection Property
Validation Focus
N-Ethyl pyrrolidine synthesis
N-ethyl substituent requirement
Cyclization yield optimization
Medicinal chemistry SAR
Incremental clogP tuning per methylene
Lipophilicity-activity profiling
Polyamine scaffold construction
Intermediate steric profile
Side-reaction suppression review
Aminyl radical kinetics studies
Steric series data gap
Direct LFP kinetic measurement
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